molecular formula C9H17ClN2O B1407486 4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride CAS No. 1401425-42-0

4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride

Cat. No.: B1407486
CAS No.: 1401425-42-0
M. Wt: 204.7 g/mol
InChI Key: ZAKWMHVPGKHKFL-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable diketone or ketoester in the presence of a base to form the diazepane ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted diazepanes.

Scientific Research Applications

4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as an anxiolytic and anticonvulsant.

    Lorazepam: Another diazepane derivative with sedative and anxiolytic properties.

Uniqueness

4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride is unique due to its specific cyclopropylmethyl substitution, which can impart distinct chemical and biological properties compared to other diazepane derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(cyclopropylmethyl)-1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9-3-4-10-5-6-11(9)7-8-1-2-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWMHVPGKHKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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